![molecular formula C17H12 B1206672 17H-cyclopenta[a]phenanthrene CAS No. 219-08-9](/img/structure/B1206672.png)
17H-cyclopenta[a]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17H-Cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂. It is a compound of significant interest due to its unique structure and properties. The compound consists of a cyclopentane ring fused to a phenanthrene backbone, making it a member of the larger family of polycyclic aromatic hydrocarbons (PAHs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17H-cyclopenta[a]phenanthrene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Bogert-Cook synthesis, which starts with the cyclization of a suitable phenanthrene derivative . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 17H-Cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents such as chromic acid.
Substitution: Electrophilic halogenation can introduce halogen atoms into the molecule, such as bromination to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid, high temperatures.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 17H-cyclopenta[a]phenanthrene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to interact with various biological molecules, potentially influencing pathways related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A simpler PAH with three fused benzene rings.
Chrysene: Another PAH with four fused benzene rings.
Pyrene: A PAH with four fused benzene rings arranged in a different configuration.
Uniqueness: 17H-Cyclopenta[a]phenanthrene is unique due to the presence of a cyclopentane ring fused to the phenanthrene backbone. This structural feature imparts distinct chemical and physical properties, differentiating it from other PAHs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
219-08-9 |
|---|---|
Molekularformel |
C17H12 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
17H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H12/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-4,6-11H,5H2 |
InChI-Schlüssel |
WTBYIGJBYRZQDP-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1C=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
| 219-08-9 | |
Synonyme |
cyclopentaphenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



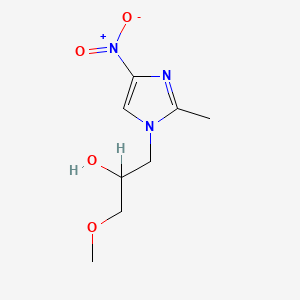


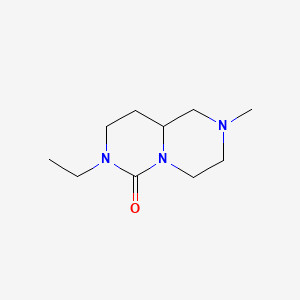
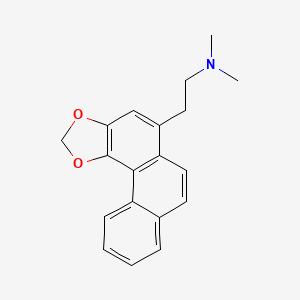


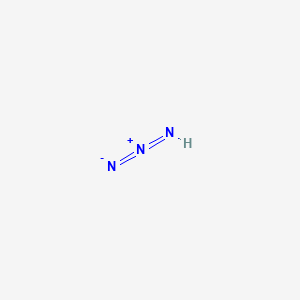
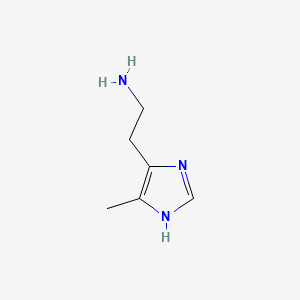
![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1206605.png)
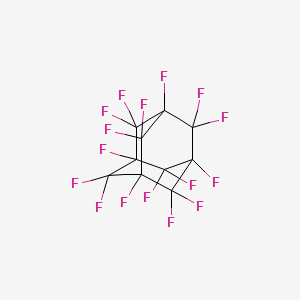

![Cephalotaxine, 4-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (ester), [3(R)]-](/img/structure/B1206611.png)
